N-(2,5-dimethylpyridin-4-yl)-4-methylsulfonylbenzamide
Description
N-(2,5-dimethylpyridin-4-yl)-4-methylsulfonylbenzamide is a chemical compound that belongs to the class of benzamides It features a pyridine ring substituted with two methyl groups at positions 2 and 5, and a benzamide moiety substituted with a methylsulfonyl group at position 4
Properties
IUPAC Name |
N-(2,5-dimethylpyridin-4-yl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-9-16-11(2)8-14(10)17-15(18)12-4-6-13(7-5-12)21(3,19)20/h4-9H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXUXXATYYOXBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylpyridin-4-yl)-4-methylsulfonylbenzamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2,5-dimethylpyridine, is subjected to a series of reactions to introduce the necessary functional groups.
Coupling Reaction: The pyridine derivative is then coupled with 4-methylsulfonylbenzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylpyridin-4-yl)-4-methylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the pyridine ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield pyridine carboxylic acids, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
N-(2,5-dimethylpyridin-4-yl)-4-methylsulfonylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and mechanisms, particularly those involving sulfonamide interactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylpyridin-4-yl)-4-methylsulfonylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylpyridin-4-yl)-4-methylsulfonylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(2,5-dimethylpyridin-4-yl)-4-methylsulfonylbenzylamine: Similar structure but with a benzylamine group instead of an amide.
Uniqueness
N-(2,5-dimethylpyridin-4-yl)-4-methylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyridine and benzamide moieties allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
